Centrinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .Scientific Research Applications

Inhibition of Polo-like kinase 4 (Plk4)

Centrinone is a reversible inhibitor of Polo-like kinase 4 (Plk4), a serine-threonine protein kinase that initiates centriole assembly . This inhibition leads to centrosome depletion in human and other vertebrate cells . This application is crucial for investigating the importance of centrosomes in the proliferation of normal and cancer cells .

Centriole Depletion

Centrinone treatment can cause centriole depletion in cells . This is significant because extra centrosomes are a common feature of cancer cells . Therefore, the ability to deplete centrioles can provide valuable insights into the role of centrosomes in cancer cell proliferation .

Investigation of Senescence-like G1 State

Centrosome loss due to Centrinone treatment can irreversibly arrest normal cells in a senescence-like G1 state . This state is achieved through a p53-dependent mechanism that is independent of DNA damage, stress, Hippo signaling, extended mitotic duration, or segregation errors . This application is important for understanding the cellular mechanisms underlying senescence .

Study of Cancer Cell Proliferation

Interestingly, cancer cell lines with normal or amplified centrosome numbers can proliferate indefinitely after centrosome loss . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .

Centriole-independent Mitotic Spindle Assembly

Centrinone can be used in conjunction with PCNT and CDK5RAP2 inhibition to study the relative contributions of centrioles and the PCM matrix to spindle assembly in human cells . This is significant because the PCM matrix can self-organize independently of centrioles to generate microtubules for spindle assembly .

Investigation of Leukemiagenesis

The effects of Centrinone on the biological behaviors of Acute Myeloid Leukemia (AML) cell lines have been studied . This includes investigating the effects of Centrinone on cell proliferation, apoptosis, cell cycle, and colony formation . This application is crucial for understanding the roles and mechanisms of PLK4 in the leukemiagenesis of AML .

Mechanism of Action

Target of Action

Centrinone is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrioles are ancient organelles that build centrosomes, the major microtubule-organizing centers of animal cells .

Mode of Action

Centrinone interacts with PLK4, inhibiting its activity and thereby preventing centriole assembly . This interaction leads to centrosome depletion in human and other vertebrate cells . The inhibition of PLK4 activity by Centrinone is dose-dependent, with PLK4 cellular mobility decreasing as Centrinone concentration increases .

Biochemical Pathways

The primary biochemical pathway affected by Centrinone is the centriole duplication pathway. By inhibiting PLK4, Centrinone prevents the assembly of new centrioles . This leads to a decrease in centrosome numbers, which can have downstream effects on cell division and proliferation .

Pharmacokinetics

It is known that centrinone is a small molecule inhibitor, which typically have good bioavailability and can easily penetrate cell membranes to reach their targets .

Result of Action

The inhibition of PLK4 by Centrinone results in centrosome depletion, which can have various effects depending on the cell type. In normal cells, centrosome loss irreversibly arrests cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, certain cancer cell lines can continue to proliferate after centrosome loss . Additionally, Centrinone has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells in a dose- and time-dependent manner .

Action Environment

The action of Centrinone can be influenced by various environmental factors. For example, the presence of certain genetic mutations can affect the sensitivity of cells to Centrinone . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also influence the efficacy and stability of Centrinone .

Safety and Hazards

Future Directions

Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .

properties

IUPAC Name |

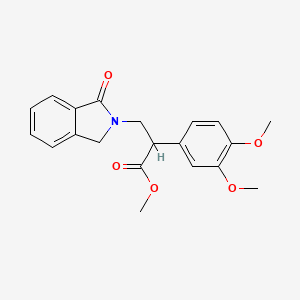

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJSKDRCUMVWKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N7O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centrinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)